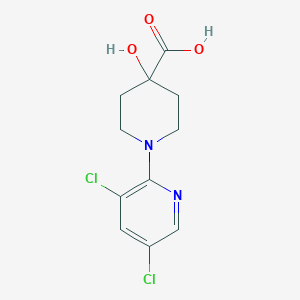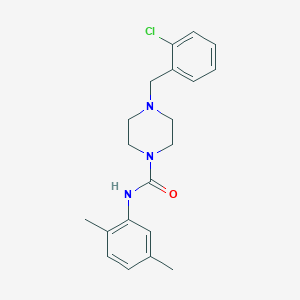![molecular formula C20H22N2O2 B5454317 2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide](/img/structure/B5454317.png)
2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is an organic compound with a complex structure that includes phenyl, ethyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the preparation of 4-ethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-ethylphenoxy)acetic acid.
Amidation Reaction: The 2-(4-ethylphenoxy)acetic acid is then converted to its corresponding amide by reacting with an amine under suitable conditions.
Formation of the Imine: The final step involves the condensation of the amide with 4-phenylbut-3-en-2-one to form the imine, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and ethyl groups can be oxidized under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and ethyl groups.
Reduction: The corresponding amine derivative.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The phenoxy and ethyl groups may contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenoxy)acetic acid
- Methyl 2-(4-ethylphenoxy)acetate
- 2-methoxyphenyl isocyanate
Uniqueness
2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its imine group, in particular, sets it apart from other similar compounds, enabling unique interactions with biological targets.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-17-11-13-19(14-12-17)24-15-20(23)22-21-16(2)9-10-18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,22,23)/b10-9+,21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUVJXOFLGBKBM-WRGBHLIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=C(C)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C=C\C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5454242.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-methyl-3-isoxazolyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5454252.png)
![4-({1-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5454260.png)
![7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5454263.png)


![N-[(Z)-(3-iodophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B5454288.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-cyclopropylpyrimidin-4-amine](/img/structure/B5454294.png)

![1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one](/img/structure/B5454302.png)
![5-methyl-N-(3-phenoxypropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5454309.png)
![N-isopropyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetamide](/img/structure/B5454323.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-thienylacetyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5454333.png)
